An In-depth Technical Guide to 7-Bromo-1-benzofuran-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Bromo-1-benzofuran-4-ol: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Natural and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4] Prominent drugs such as the antiarrhythmic agent amiodarone underscore the therapeutic success of this structural class.[5] The versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, under-explored derivative, 7-Bromo-1-benzofuran-4-ol, providing a comprehensive overview of its chemical nature, a plausible synthetic route, and its potential applications in drug discovery based on the established activities of related compounds.
Chemical Identity and Physicochemical Properties
7-Bromo-1-benzofuran-4-ol is a substituted benzofuran carrying a bromine atom at the C7 position and a hydroxyl group at the C4 position. These substitutions are expected to significantly influence its electronic properties, reactivity, and biological interactions compared to the parent benzofuran molecule.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 7-bromo-1-benzofuran-4-ol | N/A |
| Molecular Formula | C₈H₅BrO₂ | PubChem |
| Canonical SMILES | C1=CC(=C2C(=C1O)C=CO2)Br | PubChem |
| InChI | InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H | PubChem |
| InChIKey | FBRZSXTZTFEGLC-UHFFFAOYSA-N | PubChem |
| Molecular Weight | 213.03 g/mol | PubChem |
| Monoisotopic Mass | 211.9473 Da | PubChem |
Predicted Physicochemical Properties
| Property | Predicted/Reference Value | Notes |
| XlogP | 2.7 | Predicted, indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 2 | From the furan oxygen and hydroxyl oxygen. |
| Boiling Point | ~233.8 °C (Predicted for 7-bromobenzofuran) | The hydroxyl group in the target molecule would likely increase the boiling point due to hydrogen bonding. |
| Melting Point | Not available | N/A |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. |
Synthesis and Characterization
While a specific, documented synthesis for 7-Bromo-1-benzofuran-4-ol is not present in the reviewed literature, a viable multi-step synthetic pathway can be proposed based on established methodologies for constructing substituted hydroxybenzofurans and performing regioselective bromination.
Proposed Synthetic Pathway
A logical approach involves the initial construction of the 4-hydroxybenzofuran core followed by selective bromination. A plausible route could start from 1,3-cyclohexanedione and a suitable 2,3-diketoester, followed by bromination.
Caption: Proposed synthetic workflow for 7-Bromo-1-benzofuran-4-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual adaptation of known procedures for analogous compounds.[6][7]
Step 1: Synthesis of 4-Hydroxybenzofuran Intermediate
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1.0 eq) and an appropriate 2,3-diketoester (1.1 eq) in a suitable solvent like toluene, add trifluoroacetic acid (TFA) as a catalyst (0.2 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The cascade reaction involves condensation and intramolecular cyclization to form the 4-hydroxybenzofuran ring system.[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel to yield the 4-hydroxybenzofuran intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Saponification: Dissolve the ester intermediate from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux to hydrolyze the ester to a carboxylic acid.
-
Decarboxylation: Acidify the reaction mixture to precipitate the carboxylic acid. Filter the solid and heat it above its melting point to induce decarboxylation, yielding the 4-hydroxybenzofuran core.
Step 3: Regioselective Bromination
-
Reaction Setup: Dissolve the 4-hydroxybenzofuran from Step 2 in a non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) and a radical initiator like benzoyl peroxide (catalytic amount). The hydroxyl group at C4 is an ortho-, para-director, but steric hindrance at C5 may favor substitution at the C7 position.
-
Work-up and Purification: Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide byproduct, and concentrate the solvent. The final product, 7-Bromo-1-benzofuran-4-ol, can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 of the furan ring would appear as a doublet, coupled to the C3 proton. The remaining protons on the benzene ring (at C5 and C6) would exhibit a coupling pattern influenced by the bromo and hydroxyl substituents. The phenolic proton at C4 would likely appear as a broad singlet.
-
¹³C NMR: Eight distinct carbon signals are expected. The carbons bearing the bromo (C7) and hydroxyl (C4) groups would be shifted downfield. The chemical shifts for the furan ring carbons (C2, C3) are characteristic for benzofurans.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units. The predicted monoisotopic mass is 211.9473 Da.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Characteristic C-O-C stretching frequencies for the furan ether linkage and C-Br stretching would also be present in the fingerprint region.
Potential Applications in Drug Discovery and Research
Given the extensive pharmacology of the benzofuran class, 7-Bromo-1-benzofuran-4-ol is a compelling candidate for biological screening. The introduction of a bromine atom can enhance lipophilicity and potentially introduce specific halogen bonding interactions with biological targets, while the phenolic hydroxyl group can act as a key hydrogen bond donor/acceptor.
Caption: Potential therapeutic applications of 7-Bromo-1-benzofuran-4-ol.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of substituted benzofurans.[2][4] Halogenated derivatives, in particular, have shown significant cytotoxicity against various cancer cell lines.[7] The title compound could be evaluated for its efficacy against panels of cancer cells (e.g., breast, lung, colon) and various bacterial and fungal strains.
Exemplary Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the potential anticancer activity of 7-Bromo-1-benzofuran-4-ol.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa-cervix carcinoma, K562-leukemia) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 7-Bromo-1-benzofuran-4-ol in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add these dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
7-Bromo-1-benzofuran-4-ol is a structurally intriguing molecule that remains largely unexplored. Based on the well-documented and diverse biological activities of the benzofuran scaffold, this compound presents a promising starting point for new drug discovery campaigns. The proposed synthetic pathway offers a viable route for its preparation, which would enable comprehensive characterization of its physicochemical properties and a thorough investigation of its therapeutic potential. Future research should focus on the efficient synthesis and purification of this compound, followed by extensive screening for anticancer, antimicrobial, and anti-inflammatory activities to unlock its full potential as a novel pharmacological agent.
References
- Google Patents. (n.d.). Preparation method of 7-bromobenzofuran.
-
Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 15(2). Retrieved February 9, 2026, from [Link]
-
MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 7-bromo-4-hydroxycoumarin. Retrieved February 9, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4839. Retrieved February 9, 2026, from [Link]
-
Thieme. (2017). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved February 9, 2026, from [Link]
-
Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved February 9, 2026, from [Link]
-
Olszewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1516. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). 4‐Hydroxybenzofuran‐containing biologically active compounds. Retrieved February 9, 2026, from [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26749. Retrieved February 9, 2026, from [Link]
-
MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved February 9, 2026, from [Link]
-
PubMed. (2001). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Retrieved February 9, 2026, from [Link]
-
ACS Publications. (2017). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 9, 2026, from [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2015). Benzofurans: A new profile of biological activities. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
-
ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved February 9, 2026, from [Link]
-
NCBI. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved February 9, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. Retrieved February 9, 2026, from [Link]
-
SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]
-
NIST. (n.d.). Benzofuran. Retrieved February 9, 2026, from [Link]
-
SpectraBase. (n.d.). Benzofuran - Optional[1H NMR] - Chemical Shifts. Retrieved February 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
